molecular formula C30H27N3O15 B1671361 Enterobactin CAS No. 28384-96-5

Enterobactin

Cat. No. B1671361
CAS RN: 28384-96-5
M. Wt: 669.5 g/mol
InChI Key: SERBHKJMVBATSJ-BZSNNMDCSA-N
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Description

Enterobactin, also known as enterochelin, is a high-affinity siderophore that acquires iron for microbial systems . It is primarily found in Gram-negative bacteria, such as Escherichia coli and Salmonella typhimurium . Enterobactin is the strongest siderophore known, binding to the ferric ion (Fe 3+) with an affinity of K = 10^52 M^−1 .


Synthesis Analysis

Enterobactin is synthesized by a non-ribosomal peptide synthase . The synthesis of Enterobactin was achieved via an iterative assembly based on a 3-hydroxylysine building block over 14 steps with an overall yield of 3% . The produced siderophores were purified and characterized using 1H, 13C NMR, IR spectroscopy .


Molecular Structure Analysis

Enterobactin has a chemical formula of C30H27N3O15 and a molecular weight of 669.55 g/mol . It is a cyclic trimer composed of 2,3-dihydroxy-N-benzoylserine .


Chemical Reactions Analysis

Enterobactin is involved in various chemical reactions, particularly in response to oxidative stress . It has been observed that strains impaired in enterobactin production, uptake, and hydrolysis were more susceptible to the oxidative damage caused by both hydrogen peroxide and paraquat than the wild-type strain .


Physical And Chemical Properties Analysis

Enterobactin has a molecular weight of 669.55 g/mol . It is a compound synthesized by a non-ribosomal peptide synthase, as well as a bacterial metabolite and iron carrier that binds to Fe3+ and Fe2+ in solution, but not to iron .

Scientific Research Applications

Iron Scavenging and Immune System Evasion

Enterobactin, a siderophore produced by enteric bacteria, plays a crucial role in iron scavenging. In mammals, its effectiveness is compromised due to hydrophobicity and sequestration by siderocalin, a component of the innate immune system. Pathogenic strains of E. coli and Salmonella modify enterobactin through glycosylation and linearization, forming salmochelins that evade siderocalin and restore iron-scavenging ability in mammals (Fischbach et al., 2006).

Antibiotic Treatment Resistance

Enterobacter species, including E. aerogenes and E. cloacae, exhibit resistance to antibiotic treatment. They control membrane permeability and express detoxifying enzymes that degrade or inactivate antibiotics. Their genetic adaptability also allows them to acquire resistance genes, contributing to their survival and antibiotic resistance (Davin-Régli & Pagés, 2015).

Gut Microbiota Dynamics

Enterobactin is involved in the dynamics of gut microbiota, especially during inflammation. E. coli Nissle 1917, a probiotic bacterium, uses microcins (small proteins with antimicrobial activity) to limit the expansion of Enterobacteriaceae in the inflamed gut. This strategy inhibits enteric pathogens and reduces enterobacterial blooms, showcasing enterobactin's role in microbial competition and gut health (Sassone-Corsi et al., 2016).

Streptomyces Production

Enterobactin is also produced by Streptomyces species, not just Enterobacteriaceae. It's identified as a typical iron-chelating siderophore in these organisms, contributing to their metabolic and physiological adaptability (Fiedler et al., 2001).

Oxidative Stress Response

Enterobactin is linked to the oxidative stress response in bacteria. E. coli strains lacking components of the enterobactin system show increased sensitivity to oxidative stressors. This suggests that enterobactin's protective role extends beyond iron scavenging, playing a part in radical stabilization and stress resistance (Peralta et al., 2016).

Antibiotic Delivery Enhancement

Enterobactin's structure has been leveraged to enhance the delivery of antibiotics like ciprofloxacin. By conjugating enterobactin with antibiotics, it serves as a targeted delivery mechanism against E. coli strains, improving antibiotic efficacy (Neumann et al., 2018).

Pathogenicity and Virulence

In pathogenic bacteria, enterobactin is associated with virulence factors. It is involved in the synthesis ofcompounds like salmochelins, which are modified forms of enterobactin that help pathogens evade the host's immune response. These modifications make enterobactin more effective in iron acquisition in host environments, contributing to the virulence of pathogenic E. coli and Salmonella strains (Fischbach et al., 2006).

Targeted Antibacterial Activity

Enterobactin can be utilized in designing targeted antibacterial strategies. For example, conjugating enterobactin with ciprofloxacin created a targeted antibacterial compound against pathogenic E. coli strains. This approach leverages the pathogen's own iron uptake machinery to deliver the antibiotic directly into the bacterial cells (Neumann et al., 2018).

Impact on Microbiota and Pathogen Survival

In the context of the gut microbiota, enterobactin plays a role in the survival of E. coli during inflammation. Its production and activity can affect the gut microbial balance, influencing both commensal and pathogenic bacterial populations. This highlights enterobactin's role in microbial ecology and its potential impact on gut health (Sassone-Corsi et al., 2016).

Role in Oral Microbiota

Enterobactin is also produced by commensal oral bacteria like Rothia mucilaginosa. It plays a role in iron acquisition within the oral cavity and can impact the growth of other oral microbes. This adds a layer to our understanding of the chemical ecology of oral microbiota (Uranga et al., 2020).

Future Directions

Siderophores like Enterobactin have potential applications in different sectors including agriculture, environment, biosensors, and the medical field . The ability of siderophores to complex several metals, in addition to Fe(III), considerably expands their possibilities of utilization . Future trends regarding the production and use of siderophores are being discussed .

properties

IUPAC Name

N-[(3S,7S,11S)-7,11-bis[(2,3-dihydroxybenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]-2,3-dihydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27N3O15/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42)/t16-,17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERBHKJMVBATSJ-BZSNNMDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O)NC(=O)C4=C(C(=CC=C4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40182617
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

669.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Enterobactin

CAS RN

28384-96-5, 9001-98-3
Record name Enterobactin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28384-96-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enterobactin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028384965
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enterobactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40182617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ENTEROBACTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35C9R2N24F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Chymosin preparation, escherichia coli k-12
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032199
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
KN Raymond, EA Dertz, SS Kim - Proceedings of the …, 2003 - National Acad Sciences
… enterobactin is a triscatechol derivative of a cyclic triserine lactone. Studies of the chemistry, regulation, synthesis, recognition, and transport of enterobactin … ferric enterobactin complex …
Number of citations: 051 www.pnas.org
LD Loomis, KN Raymond - Inorganic Chemistry, 1991 - ACS Publications
… of the stepwise hydrolysis products of enterobactin havebeen investigated. By … enterobactin) with the parent compound, it is found that the exceptional stabilityof ferric enterobactin …
Number of citations: 396 pubs.acs.org
JR Pollack, JB Neilands - Biochemical and biophysical research …, 1970 - Elsevier
… typhimurium LT2, for which we propose the name enterobactin and the structure shown in Fig. 1. … of enterobactin showed a strong absorption at 1760 cm which is characteristic of …
Number of citations: 577 www.sciencedirect.com
AM Gehring, I Mori, CT Walsh - Biochemistry, 1998 - ACS Publications
… reconstitution of enterobactin synthetase … enterobactin synthetase. The holo-EntF monomer acts as the catalyst for the formation of the three amide and three ester bonds in enterobactin …
Number of citations: 280 pubs.acs.org
DR Peralta, C Adler, NS Corbalán, EC Paz García… - PloS one, 2016 - journals.plos.org
… Thus, we inferred that only after enterobactin is hydrolysed by Fes in the cell cytoplasm and … enterobactin to scavenge radicals in vitro. Given the strong connection between enterobactin …
Number of citations: 97 journals.plos.org
K Poole, L Young, S Neshat - Journal of bacteriology, 1990 - Am Soc Microbiol
… apparent ability of enterobactin to provide iron to P. aeruginosa, enterobactin-dependent … an iron-deficient medium containing enterobactin (or enterobactin-containing Escherichia coli …
Number of citations: 162 journals.asm.org
PE Klebba - Front. Biosci, 2003 - article.imrpress.com
… enterobactin, enters Gram-negative bacteria through the FepA protein of the outer membrane. The ferric enterobactin … the mechanism of ferric enterobactin uptake. The discussion …
Number of citations: 71 article.imrpress.com
RJ Abergel, MC Clifton, JC Pizarro… - Journal of the …, 2008 - ACS Publications
The siderophore enterobactin (Ent) is produced by enteric bacteria to mediate iron uptake. Ent scavenges iron and is taken up by the bacteria as the highly stable ferric complex [Fe III (…
Number of citations: 128 pubs.acs.org
TJ Brickman, MA McIntosh - Journal of Biological Chemistry, 1992 - Elsevier
… the hydrolysis of free enterobactin (at a rate 4-fold complexes of enterobactin and for activity … enterobactin a distinct esterase activity that and a structural analogof enterobactin lacking …
Number of citations: 203 www.sciencedirect.com
H Lin, MA Fischbach, DR Liu… - Journal of the American …, 2005 - ACS Publications
The iroA locus encodes five genes (iroB, iroC, iroD, iroE, iroN) that are found in pathogenic Salmonella and Escherichia coli strains. We recently reported that IroB is an enterobactin (Ent…
Number of citations: 202 pubs.acs.org

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